N-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-bromophenyl and 4-fluorophenyl groups: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
N-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its electronic properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H11BrFN5 |
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Molecular Weight |
384.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H11BrFN5/c18-11-1-5-13(6-2-11)23-16-15-9-22-24(17(15)21-10-20-16)14-7-3-12(19)4-8-14/h1-10H,(H,20,21,23) |
InChI Key |
QNJXHXAQYFTHKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)Br |
Origin of Product |
United States |
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